molecular formula C7H6BrNO2 B3050565 2(1H)-Pyridone, 3-(bromoacetyl)- CAS No. 27038-46-6

2(1H)-Pyridone, 3-(bromoacetyl)-

Cat. No. B3050565
CAS RN: 27038-46-6
M. Wt: 216.03
InChI Key: DAAKHIPOICBEDV-UHFFFAOYSA-N
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Description

“2(1H)-Pyridone, 3-(bromoacetyl)-” is a chemical compound that is part of the coumarin family . Coumarins are a large group of naturally occurring compounds synthesized by numerous plant species as well as by some bacteria and fungi . They are seen to be the pivotal components of many natural products, pharmaceuticals, and synthetic dyes .


Synthesis Analysis

The synthesis of “2(1H)-Pyridone, 3-(bromoacetyl)-” involves the use of 3-bromoacetylcoumarin as the key starting material . This compound is used to synthesize various heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazins .


Molecular Structure Analysis

The molecular structure of “2(1H)-Pyridone, 3-(bromoacetyl)-” is part of the coumarin family, which belongs to the family of benzopyrones . The structure is extremely variable due to various types of substitutions in its basic structure, which could influence its biological activity .


Chemical Reactions Analysis

The chemical reactions of “2(1H)-Pyridone, 3-(bromoacetyl)-” involve its use as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It serves as an attractive starting point towards a wide scale of five and six-membered heterocyclic systems .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • The synthesis of novel derivatives of 2(1H)-Pyridone is a focal point in medicinal chemistry due to its significance in developing therapeutic agents. For instance, derivatives of 2(1H)-Pyridone have been synthesized with promising anti-inflammatory and analgesic activities in experimental animals. These compounds are incorporated into diverse N and O heterocyclic moieties to evaluate their pharmacological properties (Mohamed et al., 2009).

Antimicrobial Activities

  • Several studies have focused on synthesizing new heterocyclic compounds incorporating a 2-pyridone scaffold to serve as antimicrobial agents. For example, derivatives obtained via reaction with different reagents showed promising results against common Gram-negative and Gram-positive bacteria and fungi, highlighting their potential in antimicrobial therapy (Darwish et al., 2014).

Pharmacological Activities

  • The pharmacological exploration of 2(1H)-Pyridone derivatives extends to their anti-inflammatory, antipyretic, and ulcerogenic activities. Novel classes of these molecules have been synthesized and examined in-vitro and in-vivo, displaying significant results that pave the way for future drug development (Fayed et al., 2021).

Antifibrotic and Antioxidant Activities

  • The investigation into antifibrotic agents has led to the synthesis of 2(1H)-Pyridone derivatives with notable activity. These compounds offer a foundation for developing novel agents to treat fibrosis, showcasing improved efficacy and potency compared to existing treatments (Wu et al., 2012). Additionally, some derivatives have been evaluated for their antioxidant activities, further indicating the versatility of the 2(1H)-Pyridone scaffold in drug discovery (Sayed et al., 2010).

Safety And Hazards

The safety data sheet for “2(1H)-Pyridone, 3-(bromoacetyl)-” indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The future directions for “2(1H)-Pyridone, 3-(bromoacetyl)-” could involve further exploration of its synthesis, chemistry, and applications. There is potential for its use in the synthesis of various bioactive heterocyclic scaffolds, making it an important component in drug discovery . Additionally, its use in the detection of different bioactive elements and various environmental pollutants could be further explored .

properties

IUPAC Name

3-(2-bromoacetyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-6(10)5-2-1-3-9-7(5)11/h1-3H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKHIPOICBEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664406
Record name 3-(Bromoacetyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridone, 3-(bromoacetyl)-

CAS RN

27038-46-6
Record name 3-(Bromoacetyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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